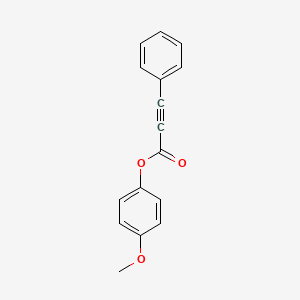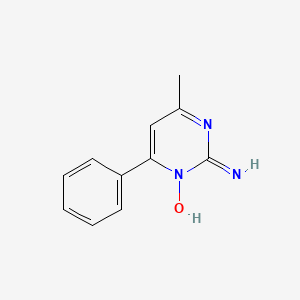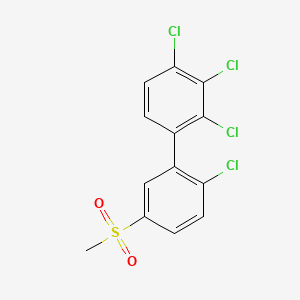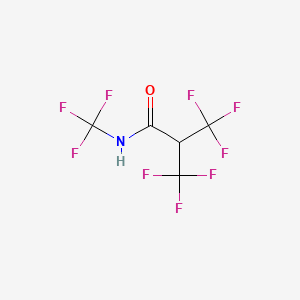
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple trifluoromethyl groups, which impart significant stability and reactivity to the molecule. This compound is used in various scientific research applications due to its distinctive chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide typically involves the reaction of trifluoromethyl-containing precursors under controlled conditions. One common method includes the cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with trifluorodiazoethane (CF3CHN2) in the presence of suitable solvents . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [2+1] or [3+2] cycloaddition reactions with enynes.
Substitution Reactions: The trifluoromethyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluorodiazoethane (CF3CHN2) and various solvents like dimethylacetamide (DMAc) and dichloroethane (DCE) . The choice of solvent can significantly influence the reaction pathway and the products formed.
Major Products Formed
The major products formed from these reactions include bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines, depending on the reaction conditions .
Applications De Recherche Scientifique
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its stability and reactivity make it useful in biochemical studies.
Medicine: It is explored for potential pharmaceutical applications due to its fluorinated structure.
Industry: It is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide involves its ability to participate in cycloaddition reactions, forming stable products. The trifluoromethyl groups enhance the molecule’s reactivity and stability, allowing it to interact with various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide is unique due to its multiple trifluoromethyl groups, which impart exceptional stability and reactivity. This makes it distinct from other similar compounds that may have fewer or different substituents.
Propriétés
| 103547-54-2 | |
Formule moléculaire |
C5H2F9NO |
Poids moléculaire |
263.06 g/mol |
Nom IUPAC |
3,3,3-trifluoro-N,2-bis(trifluoromethyl)propanamide |
InChI |
InChI=1S/C5H2F9NO/c6-3(7,8)1(4(9,10)11)2(16)15-5(12,13)14/h1H,(H,15,16) |
Clé InChI |
FKYFSIMRGXJBLM-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)NC(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


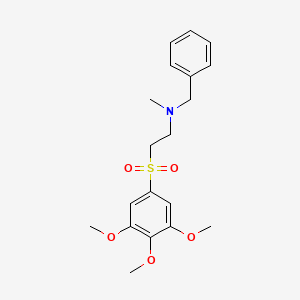
![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/no-structure.png)
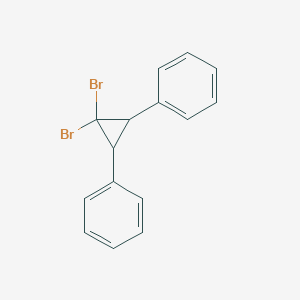
![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)
